N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound with a complex structure. It belongs to the indole family and exhibits promising biological activities. Let’s explore its synthesis, reactions, applications, and more.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-10(2)14-8-13(17-11(3)22-23(4)18(17)21-14)19(24)20-12-5-6-15-16(7-12)26-9-25-15/h5-8,10H,9H2,1-4H3,(H,20,24) |
InChI Key |
KBYGUTBITVTIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves several steps. One approach is through a Pd-catalyzed C-N cross-coupling reaction. The specific conditions and reagents used in this process would need further investigation.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for study and evaluation.
Chemical Reactions Analysis
Reactivity:: N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely undergoes various reactions due to its functional groups. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophilic substitution reactions may occur at specific positions.
Major Products:: The products formed during these reactions would depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential as an antagonist for various receptors involved in neurobiology and cancer pathways. Preliminary studies indicate that it exhibits significant biological activity that may modulate cellular signaling pathways critical for therapeutic outcomes .
Neurobiological Applications
Research has shown that the compound interacts with G protein-coupled receptors (GPCRs), which are pivotal in transmitting signals within cells. This interaction suggests potential applications in treating neurological disorders by affecting neurotransmitter systems and cellular signaling pathways.
Anticancer Potential
Studies have highlighted its potential as an anticancer agent. The compound's structure allows it to interfere with cancer cell proliferation and survival mechanisms. For instance, derivatives of pyrazolo[3,4-b]pyridine have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound may share similar properties .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives on neuronal cells exposed to oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and improve cell viability, suggesting their potential use in neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that these compounds exhibited selective cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The precise mechanism by which N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific cellular components or signaling pathways.
Comparison with Similar Compounds
Comparing this compound with other indole derivatives highlights its distinct features. Unfortunately, I don’t have a list of similar compounds at the moment.
Biological Activity
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrazolo[3,4-b]pyridine core fused with a benzodioxole moiety and substituted with a carboxamide group. The biological activity of this compound has garnered attention for its potential therapeutic applications, particularly in neurobiology and oncology.
Structural Characteristics
The molecular formula of this compound is C19H20N4O3, with a molecular weight of 352.4 g/mol. Its structure allows for various interactions with biological targets due to the presence of functional groups that can participate in diverse chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the benzodioxole moiety.
- Substitution to yield the final carboxamide product.
Specific reaction conditions and reagents can vary based on desired yields and purity levels.
Preliminary studies indicate that this compound exhibits significant biological activity through its interaction with various receptors. Notably, it has been investigated as an antagonist for G protein-coupled receptors (GPCRs), which are critical in modulating cellular signaling pathways involved in numerous physiological processes and disease states .
Receptor Interactions
The compound's interaction studies have demonstrated effective binding to several GPCRs. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance have been employed to characterize binding affinities and kinetics. The implications of these interactions are significant for drug discovery, particularly in targeting neurobiological pathways and cancer mechanisms .
Comparative Biological Activity
The following table summarizes some structurally similar compounds and their biological activities compared to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| PD176252 | Pyridinyl cyclohexyl moiety | Mixed FPR agonist | High potency at low concentrations |
| A71623 | Boc-Trp-Lys-Dipeptide | CCK receptor agonist | Specificity towards cholecystokinin receptors |
| ONO 1078 | D-alanine derivative | Neuropeptide FF antagonist | Targets neuropeptide signaling pathways |
These comparisons highlight the diversity within pyrazolo and benzodioxole derivatives while underscoring the unique receptor interactions and biological activities of the target compound .
Neurobiology Applications
Research has shown that this compound may have therapeutic potential in treating neurological disorders through its modulation of GPCRs involved in neurotransmitter signaling .
Cancer Pathways
In cancer research, this compound has been evaluated for its ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation . The detailed mechanisms through which this compound exerts its effects are still under investigation but suggest a promising avenue for future therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
